Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III)
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Overview
Description
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) is a complex compound that belongs to the class of metalloporphyrins Metalloporphyrins are coordination compounds consisting of a metal ion bound to a porphyrin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) typically involves the coordination of rhodium(III) with the porphyrin ligandCommon reagents used in the synthesis include rhodium chloride and the porphyrin ligand, with the reaction carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
the principles of coordination chemistry and the use of large-scale reactors for the synthesis of metalloporphyrins can be applied to produce this compound in larger quantities if needed .
Chemical Reactions Analysis
Types of Reactions
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the rhodium(III) center can be further oxidized.
Reduction: Reduction reactions can also occur, potentially reducing the rhodium(III) to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new metalloporphyrin derivatives .
Scientific Research Applications
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium(III) center acts as a catalytic site, enabling the activation of molecular oxygen or other reactants. The porphyrin ligand provides a stable framework that supports the catalytic activity and enhances the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other metalloporphyrins such as:
5,10,15,20-Tetramesitylporphyrinato)rhodium(III): A closely related compound with similar properties.
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin: Another metalloporphyrin with different substituents on the porphyrin ring.
5,10,15,20-Tetra(4-pyridyl)porphyrinato zinc: A zinc-based metalloporphyrin with distinct chemical behavior.
Uniqueness
Amyl(5,10,15,20-tetramesitylporphyrinato)rhodium(III) is unique due to the presence of the amyl group and the specific coordination environment provided by the porphyrin ligand. This unique structure imparts distinct catalytic properties and reactivity compared to other metalloporphyrins .
Properties
Molecular Formula |
C61H63N4Rh |
---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
pentane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.C5H11.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-3-5-4-2;/h13-28H,1-12H3;1,3-5H2,2H3;/q-2;-1;+3 |
InChI Key |
BTIUXWXXDBXRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3] |
Origin of Product |
United States |
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